![molecular formula C11H12ClNO3 B1606136 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 40828-92-0](/img/structure/B1606136.png)
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid
Descripción general
Descripción
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, commonly known as 5-CPA, is an organic acid derivative of the amino acid, phenylalanine. It is a valuable compound in research, as it is used in a variety of scientific applications. 5-CPA is a useful reagent in organic synthesis and has been used in a variety of biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Antileishmanial Applications
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: has shown potential in the treatment of leishmaniasis. The compound’s ability to inhibit the viability of promastigotes, which are a form of the leishmania parasite, has been evaluated using enzyme activity measurements . This application is crucial as leishmaniasis remains a significant health concern in many parts of the world.
Antimalarial Research
This compound also plays a role in antimalarial research. Derivatives of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid have been synthesized with potent antimalarial activities, offering high percent suppression against Plasmodium berghei in mice models . This is particularly important for developing new treatments against malaria, a disease that affects millions globally.
Neuroscience
In neuroscience, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is used in proteomics research. It has been identified as an irreversible tryptophan hydroxylase inhibitor, which depletes serotonin in the brain . This application is significant for understanding and treating various neurological disorders that involve serotonin regulation.
Biological Potential
The biological potential of indole derivatives, which include 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid , is vast. These compounds have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Such a wide range of activities makes this compound a valuable tool in multiple areas of biological research.
Clinical Applications
Clinically, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid and its derivatives have shown diverse pharmacological effects, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . These properties are being explored for their therapeutic potential in various diseases.
Industrial Applications
On an industrial scale, the synthesis and application of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid involve its use as an intermediate in the production of more complex bioactive molecules. Its derivatives are synthesized through nucleophilic addition–elimination reactions, which are fundamental processes in chemical manufacturing .
Propiedades
IUPAC Name |
5-(4-chloroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMQLBWGBGYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354183 | |
| Record name | 5-(4-Chloroanilino)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid | |
CAS RN |
40828-92-0 | |
| Record name | 5-(4-Chloroanilino)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)GLUTARAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



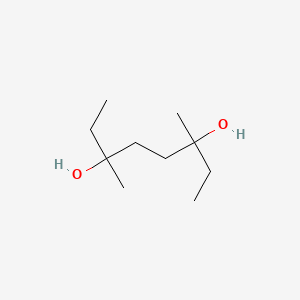
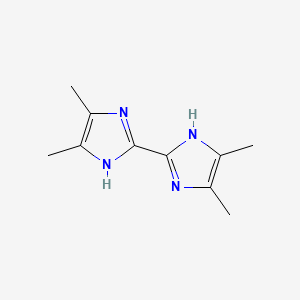
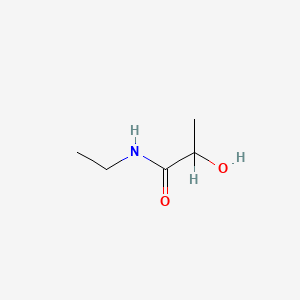

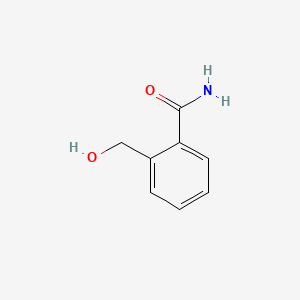

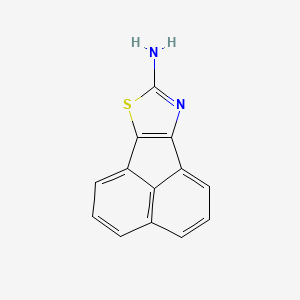
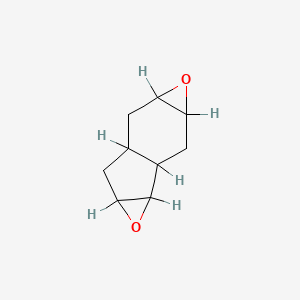
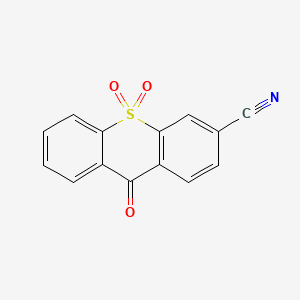

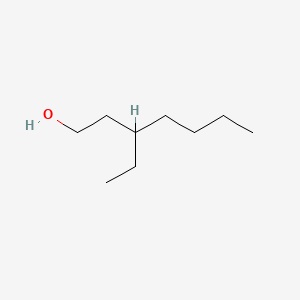
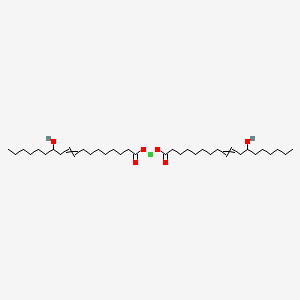
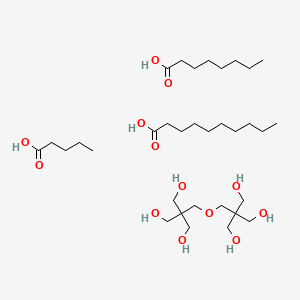
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)